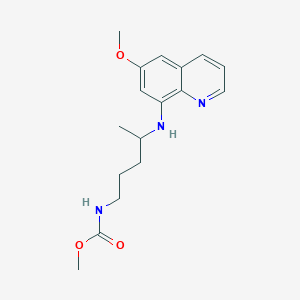
Primaquine Methyl Carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Primaquine Methyl Carbamate is a derivative of primaquine, an 8-aminoquinoline compound primarily used as an antimalarial agent. Primaquine is the only drug approved by the United States Food and Drug Administration for the radical cure and prevention of relapse in Plasmodium vivax infections . This compound is formed through the carbamoylation of primaquine, followed by methyl carbamate formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Primaquine Methyl Carbamate can be synthesized through a multi-step process involving the carbamoylation of primaquine. The process typically involves the following steps:
Carbamoylation: Primaquine is reacted with a carbamoylating agent, such as carbamoyl chloride, under controlled conditions to form primaquine carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Primaquine Methyl Carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-imine derivatives.
Reduction: Reduction reactions can convert the carbamate group back to the primary amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone-imine derivatives.
Reduction: Primary amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Primaquine Methyl Carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Biology: Investigated for its potential biological activities, including antimalarial and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating malaria and other parasitic infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Primaquine Methyl Carbamate exerts its effects by interfering with the cellular respiration of parasites. It generates reactive oxygen species and disrupts the electron transport chain in the mitochondria of the parasite, leading to oxidative stress and cell death . The compound targets the mitochondria and affects the ubiquinone function in the respiratory chain .
Comparison with Similar Compounds
Similar Compounds
Primaquine: The parent compound, used for radical cure and prevention of malaria relapse.
Chloroquine: Another antimalarial agent used in combination with primaquine.
Mefloquine: A related quinoline compound with antimalarial properties.
Uniqueness
Primaquine Methyl Carbamate is unique due to its specific carbamate modification, which may enhance its stability and bioavailability compared to primaquine. This modification also allows for the exploration of new therapeutic applications and improved pharmacokinetic properties .
Properties
Molecular Formula |
C17H23N3O3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]carbamate |
InChI |
InChI=1S/C17H23N3O3/c1-12(6-4-9-19-17(21)23-3)20-15-11-14(22-2)10-13-7-5-8-18-16(13)15/h5,7-8,10-12,20H,4,6,9H2,1-3H3,(H,19,21) |
InChI Key |
QESMTMDLEUQBEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNC(=O)OC)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















